![molecular formula C21H22N4O2S B2862221 2-(Benzylthio)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone CAS No. 1396766-02-1](/img/structure/B2862221.png)
2-(Benzylthio)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone
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Overview
Description
The compound “2-(Benzylthio)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone” is a complex organic molecule that contains several functional groups, including a benzylthio group, a pyrazolo[1,5-a]pyridine group, a piperazine ring, and a carbonyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazolo[1,5-a]pyridine core, followed by the introduction of the piperazine ring and the benzylthio group . The carbonyl group could be introduced in the final step via a suitable functional group transformation .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazolo[1,5-a]pyridine core, which is a fused ring system containing two nitrogen atoms . The piperazine ring, which contains two nitrogen atoms, would provide basicity to the molecule .Chemical Reactions Analysis
As for the chemical reactions, this compound could undergo, the presence of the carbonyl group could make it susceptible to nucleophilic addition reactions . The piperazine ring could potentially undergo reactions with electrophiles due to the presence of nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the piperazine ring could make it a base, while the carbonyl group could make it polar .Scientific Research Applications
Drug Metabolism and Disposition
Studies on similar compounds reveal the complex metabolism and disposition of novel therapeutic agents. For example, the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist developed for insomnia treatment, demonstrated that the drug is extensively metabolized with principal elimination via feces, highlighting the importance of understanding drug metabolism pathways in humans for therapeutic development (Renzulli et al., 2011).
Pharmacological Evaluation
The pharmacological evaluation of compounds with similar structures, such as the anxiolytic-like effect of "2‐(4‐((1‐phenyl‐1H‐pyrazol‐4‐yl)methyl)piperazin‐1‐yl)ethan‐1‐ol," demonstrates the potential for discovering new therapeutic agents. This compound showed anxiolytic-like activity mediated through the benzodiazepine and nicotinic pathways without altering mnemonic activity, underscoring the value of chemical synthesis and pharmacological screening in drug development (Brito et al., 2017).
Toxicological Studies
The study of new psychoactive substances, including pyrazolopyridine derivatives, emphasizes the need for continuous monitoring of emerging drugs for their toxicological profiles and potential health risks. Toxic encephalopathy and methemoglobinemia following exposure to a structurally related compound, "5-amino-2-(trifluoromethyl)pyridine," highlights the critical need for comprehensive toxicological evaluation of new chemical entities (Tao et al., 2022).
Future Directions
properties
IUPAC Name |
2-benzylsulfanyl-1-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c26-20(16-28-15-17-6-2-1-3-7-17)23-10-12-24(13-11-23)21(27)18-14-22-25-9-5-4-8-19(18)25/h1-9,14H,10-13,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIXDFYAWXAFLBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CSCC2=CC=CC=C2)C(=O)C3=C4C=CC=CN4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzylthio)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone |
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